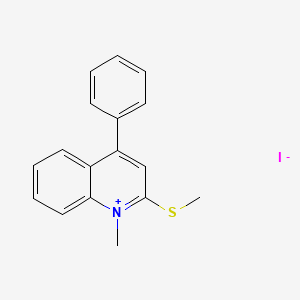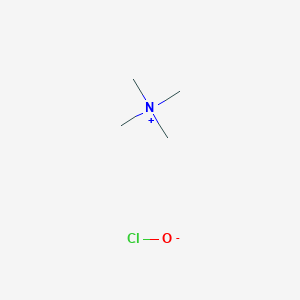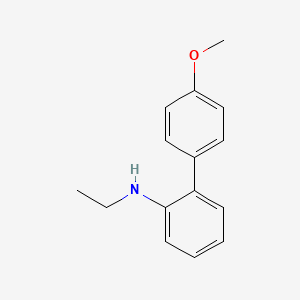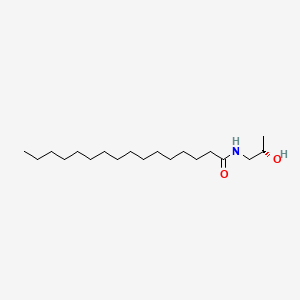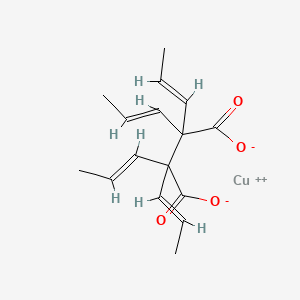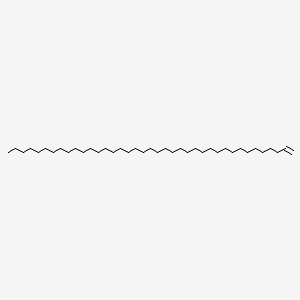
2-Methyltridecyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltridecyl acrylate: is an organic compound with the molecular formula C17H32O2 and a molecular weight of 268.43 g/mol . It is an ester derived from acrylic acid and 2-methyltridecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their excellent adhesive properties and flexibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyltridecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyltridecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for better control over reaction conditions and improved yield. The reaction between acrylic acid and 2-methyltridecanol is conducted in the presence of a catalyst and under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyltridecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methyltridecanol.
Addition Reactions: It can participate in addition reactions with various nucleophiles due to the presence of the acrylate group.
Common Reagents and Conditions:
Catalysts: Sulfuric acid, p-toluenesulfonic acid, and triethylamine
Solvents: Common solvents include toluene and dichloromethane.
Conditions: Reactions are typically carried out under reflux or continuous flow conditions to ensure complete conversion.
Major Products:
Poly(this compound): Formed through polymerization.
Acrylic acid and 2-methyltridecanol: Formed through hydrolysis.
Applications De Recherche Scientifique
2-Methyltridecyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Material Science: Its polymers are used in coatings, adhesives, and sealants due to their flexibility and adhesive properties.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and biomedical coatings.
Mécanisme D'action
The primary mechanism of action for 2-Methyltridecyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes a free radical polymerization process, initiated by heat or light, leading to the formation of poly(this compound). This polymerization process involves the formation of free radicals, which propagate the polymer chain by reacting with the acrylate monomers .
Comparaison Avec Des Composés Similaires
N-Butyl Acrylate: Used in similar applications but has a lower molecular weight and different physical properties.
2-Ethylhexyl Acrylate: Known for its flexibility and used in pressure-sensitive adhesives.
Methyl Acrylate: Used in the production of various polymers and copolymers.
Uniqueness: 2-Methyltridecyl acrylate is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and flexibility to its polymers. This makes it particularly useful in applications where these properties are desired, such as in coatings and adhesives .
Propriétés
Numéro CAS |
93804-50-3 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-methyltridecyl prop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-6-7-8-9-10-11-12-13-14-16(3)15-19-17(18)5-2/h5,16H,2,4,6-15H2,1,3H3 |
Clé InChI |
UDPCWAFIJHHTNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




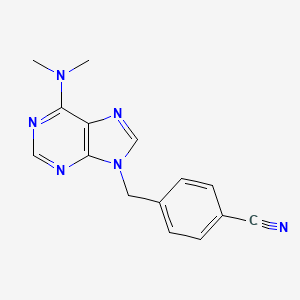
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

